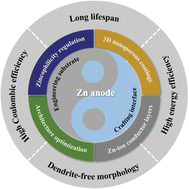Engineering hosts for Zn anodes in aqueous Zn-ion batteries
Energy & Environmental Science Pub Date: 2023-11-29 DOI: 10.1039/D3EE03584K
Abstract
Aqueous zinc-ion batteries (ZIBs) distinguish themselves among the numerous viable alternatives to lithium-ion batteries on account of their potential advantages, which encompass enhanced safety, cost-effectiveness, and eco-friendliness. However, the metal zinc (Zn) that makes ZIBs competitive is now being plagued by dendrite growth and spontaneous side reactions (hydrogen evolution reaction and water-induced corrosion). These unavoidable parasitic reactions degrade the output energy/power density and shorten the actual lifespan of the Zn anode, rendering it infeasible for ZIBs to access the practical energy storage system. Herein, we systematically summarize the host-design strategies for the Zn anode regarding substrate (accommodation of Zn deposits) and interface (protection of Zn anode) fabrications. In addition, for the purpose of developing a Zn anode that is chemically and electrochemically stable, we thoroughly elucidate the internal mechanisms of the regulation strategies while offering guidance for the rational design of Zn anodes. This review may suggest a prospective guideline for developing high-performance Zn anodes for use in sustainable ZIBs.


Recommended Literature
- [1] Advances in modelling X-ray absorption spectroscopy data using reverse Monte Carlo
- [2] Gas leak diffusion induced polarization in submicro/nanoscale non-tight electrolytes of solid oxide fuel cells†
- [3] Hydrogen storage properties and neutron scattering studies of Mg2(dobdc)—a metal–organic framework with open Mg2+adsorption sites†‡
- [4] Screening and authentication of herbal formulations based on microextraction-assisted voltammetry of microparticles†
- [5] Aptamer-functionalized CdTe:Zn2+ quantum dots for the detection of tomato systemin†
- [6] Contents list
- [7] Simultaneous extraction of four classes of antibiotics in soil, manure and sewage sludge and analysis by liquid chromatography-tandem mass spectrometry with the isotope-labelled internal standard method
- [8] A method for the direct injection and analysis of small volume human blood spots and plasma extracts containing high concentrations of organic solvents using revered-phase 2D UPLC/MS
- [9] Quantitation of acute monocytic leukemia cells spiked in control monocytes using surface-enhanced Raman spectroscopy
- [10] Synthesis of substituted exo-glucals via a modified Julia olefination and identification as selective β-glucosidase inhibitors†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 16096-33-6









